REACTION_CXSMILES
|
O1CC1CO[C:5]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:6]=1[CH2:7][C:8](=O)[NH:9]2.[CH2:16](O)[CH3:17]>Cl.C1C2C(=CC=CC=2)CCC1NCC(O)COC1C=CC=C2C=1CC(=O)N2>[NH2:9][CH:8]1[CH2:17][CH2:16][C:5]2[C:6](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:7]1 |f:2.3|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(2-oxo-2,3-dihydroindol-4-yloxy)propanamine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl.C1C(CCC2=CC=CC=C12)NCC(COC1=C2CC(NC2=CC=C1)=O)O
|
Name
|
4-(2,3-epoxypropoxy)-2-oxoindoline
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
O1C(COC2=C3CC(NC3=CC=C2)=O)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
2-aminotetralin
|
Type
|
product
|
Smiles
|
NC1CC2=CC=CC=C2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.81 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O1CC1CO[C:5]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:6]=1[CH2:7][C:8](=O)[NH:9]2.[CH2:16](O)[CH3:17]>Cl.C1C2C(=CC=CC=2)CCC1NCC(O)COC1C=CC=C2C=1CC(=O)N2>[NH2:9][CH:8]1[CH2:17][CH2:16][C:5]2[C:6](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:7]1 |f:2.3|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(2-oxo-2,3-dihydroindol-4-yloxy)propanamine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl.C1C(CCC2=CC=CC=C12)NCC(COC1=C2CC(NC2=CC=C1)=O)O
|
Name
|
4-(2,3-epoxypropoxy)-2-oxoindoline
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
O1C(COC2=C3CC(NC3=CC=C2)=O)C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
2-aminotetralin
|
Type
|
product
|
Smiles
|
NC1CC2=CC=CC=C2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.81 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |